2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the class of pyrimidines
Scientific Research Applications
2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in antiviral and anticancer research.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one typically involves the following steps:
Iodination: The iodination of the pyrimidine ring is carried out using iodine or iodinating agents under controlled conditions.
Methoxymethylation: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride.
Cyclization: The final step involves the cyclization of the intermediate to form the desired dihydropyrimidinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted pyrimidinones, which can be further functionalized for specific applications.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine
- 2-Cyclopropyl-5-iodo-6-methylpyrimidine
Uniqueness
2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and methoxymethyl groups enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-5-iodo-4-(methoxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c1-14-4-6-7(10)9(13)12-8(11-6)5-2-3-5/h5H,2-4H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQUVAUSBICYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NC(=N1)C2CC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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